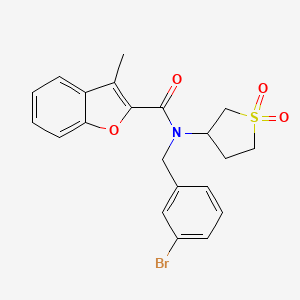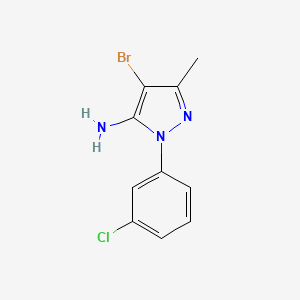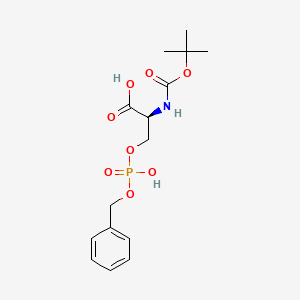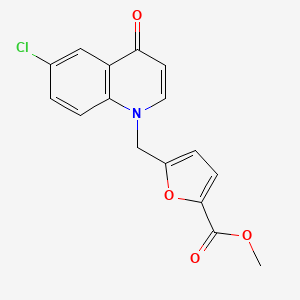![molecular formula C10H12N4S B12115455 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- CAS No. 87866-45-3](/img/structure/B12115455.png)
4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring with a methyl group at the 4-position and a phenylmethylthio group at the 5-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylmethylthio group, potentially yielding various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl or phenylmethylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, especially antifungal and antibacterial agents .
Industry: In the industrial sector, it can be used as a catalyst or a ligand in various chemical reactions, enhancing the efficiency and selectivity of these processes .
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The phenylmethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-Amino-5-methyl-4H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the phenylmethylthio group, making it less lipophilic.
4-Amino-4H-1,2,4-triazole: Another triazole derivative with an amino group at the 4-position, differing in its substitution pattern.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Uniqueness: The presence of both the methyl and phenylmethylthio groups in 4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]- imparts unique chemical and biological properties. These groups enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
87866-45-3 |
|---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-14-9(11)12-13-10(14)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12) |
InChI Key |
FAXRNZXWESMGEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)


![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)






